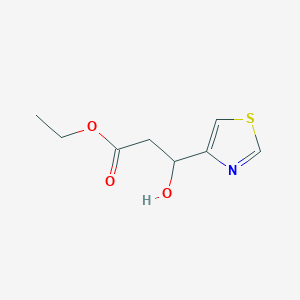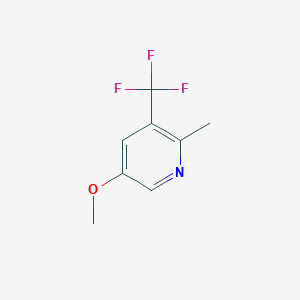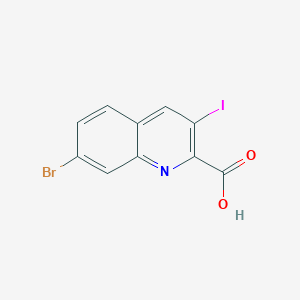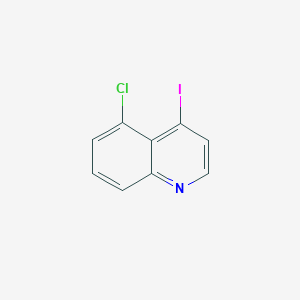
5-Chloro-4-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClIN . It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-iodoquinoline typically involves halogenation reactions. One common method is the iodination of 5-chloroquinoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-4-iodoquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodoquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
7-Chloro-4-iodoquinoline: Another halogenated quinoline derivative with similar chemical properties.
4-Chloro-8-iodoquinoline: Differing in the position of the iodine atom, leading to variations in reactivity and applications.
Uniqueness: 5-Chloro-4-iodoquinoline is unique due to its specific halogenation pattern, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H5ClIN |
|---|---|
Molecular Weight |
289.50 g/mol |
IUPAC Name |
5-chloro-4-iodoquinoline |
InChI |
InChI=1S/C9H5ClIN/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H |
InChI Key |
WXXOOFLALQCONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


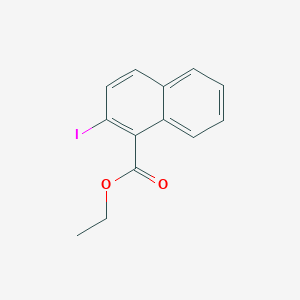
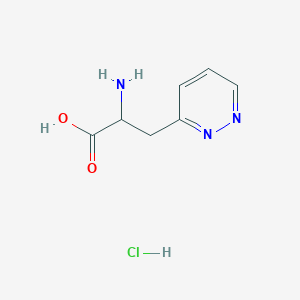
![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
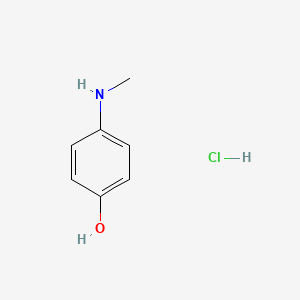


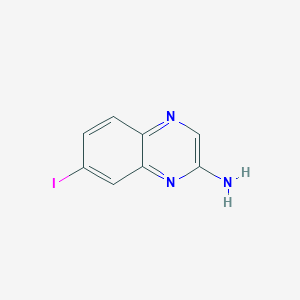
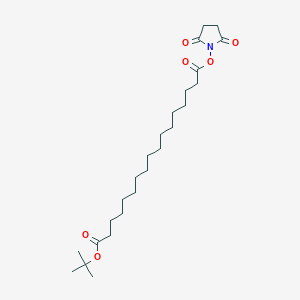
![2-Ethyl-6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665284.png)
![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)

